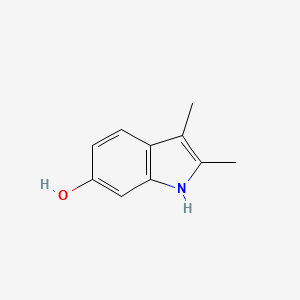
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxylate ester makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide typically involves the reaction of thioamides with α-haloketones. One common method is the cyclization of α-bromoacetyl derivatives with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which is then oxidized to the thiazole ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Nitro-thiazole derivatives.
Reduction: Thiazole alcohols.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and as a scaffold for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The thiazole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.
Methyl 2-methyl-2-thiazoline-4-carboxylate: Another thiazole derivative with distinct chemical properties.
2-Amino-4-methylthiazole: Known for its antimicrobial properties.
Uniqueness
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its combination of an amino group and a carboxylate ester makes it a valuable intermediate in the synthesis of various bioactive compounds.
Propiedades
Fórmula molecular |
C5H7BrN2O2S |
|---|---|
Peso molecular |
239.09 g/mol |
Nombre IUPAC |
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide |
InChI |
InChI=1S/C5H6N2O2S.BrH/c1-9-4(8)3-2-10-5(6)7-3;/h2H,1H3,(H2,6,7);1H |
Clave InChI |
JXGGBIYLTNSHAN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC(=N1)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile](/img/structure/B8575888.png)



![4-[[4-(Dodecyloxy)benzoyl]oxy]benzoic acid](/img/structure/B8575925.png)







